molecular formula C9H12N2O B14037381 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde

1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B14037381
M. Wt: 164.20 g/mol
InChI Key: WEOGPWRQSLKEGH-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a cyclopropylmethyl group and a methyl group attached to the imidazole ring, along with an aldehyde functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclopropylmethylation of an imidazole precursor. This can be done using cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Another approach involves the use of cyclopropylmethyl carbenium ions, which can be generated through the reaction of cyclopropylmethyl halides with strong bases or through photochemical methods .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carboxylic acid

    Reduction: 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-methanol

    Substitution: Various alkylated or acylated imidazole derivatives

Scientific Research Applications

1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring, which is a common motif in biologically active molecules.

    Industry: Used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-methanol
  • 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carboxylic acid
  • 4-Methyl-1H-imidazole-5-carbaldehyde

Uniqueness

1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and allows for specific interactions with biological targets that are not possible with simpler imidazole derivatives .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-(cyclopropylmethyl)-5-methylimidazole-4-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-7-9(5-12)11(6-10-7)4-8-2-3-8/h5-6,8H,2-4H2,1H3

InChI Key

WEOGPWRQSLKEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC2CC2)C=O

Origin of Product

United States

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